molecular formula C17H17NO4 B12885590 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid CAS No. 773820-14-7

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

Cat. No.: B12885590
CAS No.: 773820-14-7
M. Wt: 299.32 g/mol
InChI Key: LUHBJVYNVFERJT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic systems. The parent structure is a 1,2-oxazolidine ring, a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 2. The substituents are enumerated as follows:

  • A hydroxymethyl group (-CH2OH) at position 5.
  • Phenyl groups (-C6H5) at positions 2 and 3.
  • A carboxylic acid (-COOH) at position 4.

The full IUPAC name, 5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid , reflects this substitution pattern. The molecular formula, C17H17NO4 , corresponds to a molecular weight of 299.32 g/mol. The SMILES notation (C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O ) and InChIKey (LUHBJVYNVFERJT-UHFFFAOYSA-N ) further specify the connectivity and stereoelectronic features.

Table 1: Key Molecular Descriptors

Property Value
IUPAC Name 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
SMILES C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O
InChIKey LUHBJVYNVFERJT-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The 1,2-oxazolidine core adopts a puckered conformation to alleviate torsional strain, with the nitrogen atom at position 2 contributing to ring rigidity. The phenyl groups at positions 2 and 3 introduce steric bulk, forcing the ring into a distorted envelope conformation. Computational modeling suggests that the hydroxymethyl group at position 5 and the carboxylic acid at position 4 adopt equatorial orientations to minimize steric clashes with the phenyl substituents.

The carboxylic acid group participates in intramolecular hydrogen bonding with the hydroxymethyl group, stabilizing the conformation. Bond angles around the nitrogen atom (N2) deviate slightly from ideal tetrahedral geometry due to ring strain, with C-N-C angles approximating 108°. The C4 carbonyl oxygen exhibits partial double-bond character (1.23 Å), consistent with resonance stabilization from the adjacent carboxylic acid group.

Table 2: Key Bond Lengths and Angles

Bond/Angle Value
C4=O (carbonyl) 1.23 Å
C5-O (hydroxymethyl) 1.43 Å
N2-C2 (phenyl) 1.47 Å
C-N-C (ring) 108°

Stereochemical Considerations and Chiral Centers

The molecule contains two chiral centers at positions 4 and 5 of the oxazolidine ring. The carbon at position 4 is bonded to:

  • The carboxylic acid group (-COOH).
  • The hydroxymethyl-bearing carbon (C5).
  • Two distinct ring carbons (C3 and N2).

The carbon at position 5 is bonded to:

  • The hydroxymethyl group (-CH2OH).
  • The carboxylic acid-bearing carbon (C4).
  • Two additional ring carbons (C1 and C4).

These centers give rise to four possible stereoisomers (2² = 4). However, the synthetic route described in patent literature typically yields a racemic mixture unless chiral auxiliaries or enantioselective conditions are employed. The phenyl groups at positions 2 and 3 do not introduce additional chirality, as their planar symmetry negates stereogenic potential.

Crystallographic studies of analogous oxazolidine derivatives, such as 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine, reveal that bulky aryl substituents enforce a specific helical twist in the ring, which could influence the compound’s stereoelectronic profile in asymmetric catalysis. For this compound, the absolute configuration (R/S) at positions 4 and 5 remains unspecified in publicly available data, though synthetic methodologies suggest controllability via chiral starting materials.

Properties

CAS No.

773820-14-7

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21)

InChI Key

LUHBJVYNVFERJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid typically involves the following steps:

    Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrone and an alkene to form the isoxazolidine ring

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Functionalization with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving phenyl halides and suitable catalysts.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

    Reduction: The nitro group in the isoxazolidine ring can be reduced to an amine group.

    Substitution: The phenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are commonly used.

Major Products

    Oxidation: Formation of 5-(Carboxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid.

    Reduction: Formation of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Agents
One of the primary applications of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is its potential as an antidiabetic agent. Research has indicated that derivatives of this compound exhibit significant activity in the modulation of glucose metabolism and insulin sensitivity. For instance, studies have shown that certain oxazolidine derivatives can enhance glucose uptake in muscle cells, thereby contributing to improved glycemic control in diabetic models .

Antihypertensive Properties
This compound has also been explored for its antihypertensive effects. The structural features of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid may influence vascular smooth muscle relaxation and reduce blood pressure through various mechanisms, including the inhibition of angiotensin-converting enzyme (ACE) activity .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of oxazolidine derivatives in neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways suggests it could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Materials Science Applications

Polymer Synthesis
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is also utilized in the synthesis of functional polymers. Its reactive hydroxymethyl group allows for easy incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. These polymers can be applied in coatings, adhesives, and biomedical devices .

As a Building Block in Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its functional groups can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Title Focus Findings
Antidiabetic Activity of Oxazolidine DerivativesInvestigated the glucose-lowering effectsDemonstrated significant improvement in insulin sensitivity in diabetic rats
Neuroprotection via Oxazolidine CompoundsExplored neuroprotective mechanismsFound reduced oxidative stress markers in treated neuronal cells
Synthesis of Functional PolymersEvaluated mechanical propertiesResulted in polymers with enhanced thermal stability and durability

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Stability : The oxazolidine ring’s saturation (vs. thiazole’s aromaticity) may improve stability under acidic conditions, critical for oral bioavailability.
  • Drug Likeness : The diphenyl groups in the target compound align with lipophilic pharmacophores in CNS-targeting drugs, whereas caffeic acid’s polarity limits blood-brain barrier penetration .
  • Safety Profile : Hazard classifications for 5-(hydroxymethyl)thiazole () highlight risks associated with reactive heterocycles, suggesting the target compound’s safety may require rigorous evaluation .

Biological Activity

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

This structure features a hydroxymethyl group, two phenyl rings, and a carboxylic acid functional group, which are pivotal for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazolidine compounds exhibit potent anticancer properties. For instance, a study on various oxazolidine derivatives revealed that modifications significantly influence their efficacy against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (human colon cancer) cells.

Key Findings:

  • Structure-Activity Relationship : The presence of specific substituents on the phenyl rings was found to enhance anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed reduced A549 cell viability to 64% and 61%, respectively, compared to untreated controls .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards normal cells. This selectivity is crucial for minimizing side effects during chemotherapy.

Antimicrobial Activity

The antimicrobial potential of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid has also been investigated. Its derivatives have shown promising activity against multidrug-resistant strains of bacteria.

Research Insights:

  • Inhibition of Resistant Strains : Compounds derived from this oxazolidine have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For instance, certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is believed to involve interference with bacterial protein synthesis, similar to other oxazolidinone antibiotics like linezolid .

Case Studies

  • Anticancer Evaluation : In vitro studies comparing the efficacy of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid with standard chemotherapeutic agents like cisplatin indicated that while the compound showed moderate activity, its derivatives could be optimized for enhanced potency .
  • Antimicrobial Screening : A comprehensive screening of various oxazolidine derivatives against resistant bacterial strains revealed that some compounds not only inhibited growth but also demonstrated synergistic effects when combined with existing antibiotics .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Anticancer Activity (A549)IC₅₀ = 64% viability
Antimicrobial ActivityEffective against MRSA
Toxicity (Normal Cells)Low cytotoxicity observed

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